molecular formula C23H24FN3O2 B2627743 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-41-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2627743
CAS No.: 877633-41-5
M. Wt: 393.462
InChI Key: HLPSJWSANJWQHG-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific pharmacological data for this exact molecule is not currently available in the published literature, its structure incorporates two well-characterized pharmacophores: a 2-fluorophenylpiperazine group and a furan ring. The 2-fluorophenylpiperazine moiety is a common feature in compounds targeting neurological receptors and has been extensively studied in various psychoactive agents . The furan ring, a five-membered heterocycle, is notable for improving the pharmacokinetic characteristics of lead molecules, potentially enhancing solubility and bioavailability . This molecular architecture suggests potential for research into receptor binding activities and signal transduction pathways. The compound is provided as a high-purity material suitable for use as a standard in analytical development, for in vitro biological screening, and as a key intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h1-11,16,21H,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSJWSANJWQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 2-fluorophenylamine, it is reacted with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.

    Furan Ring Introduction: The intermediate is then reacted with a furan derivative, such as furan-2-carboxaldehyde, under acidic or basic conditions to introduce the furan ring.

    Benzamide Formation: Finally, the compound is reacted with benzoyl chloride or benzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide group can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Benzamide Scaffolds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents on Piperazine Heterocycle Key Modifications Yield (%) Biological Relevance Reference ID
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide (Target) 2-Fluorophenyl Furan-2-yl Ethyl linker, benzamide N/A Dopamine D3 receptor candidate
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 3-Cyanophenyl Thiophene Ethoxy linker, thiophene substitution 32 D3 receptor ligand (moderate affinity)
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 2-Chlorophenyl Thiophene Ethoxy linker, chloro substituent 48 D3/D2 receptor selectivity
N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide (4) 4-Fluorophenyl None Hydrazine-carboxamide, benzyl group 91 Antipsychotic activity (preclinical)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide None Thienylidene Fluorinated benzamide, thienylidene N/A Antimicrobial activity

Molecular Weight and Solubility

  • Target Compound : Molecular weight = 503.57 g/mol (calculated for C28H30FN5O3) . The furan group likely reduces aqueous solubility compared to pyridyl or nitro-substituted analogs (e.g., ’s compound: 4-nitro-N-(2-pyridyl)benzamide) .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound with a unique structure that suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H26FN3OC_{19}H_{26}F_{N_3}O. Its structure features a piperazine ring substituted with a 2-fluorophenyl group and a furan moiety, linked through an ethylene bridge. The presence of these functional groups indicates potential interactions with biological systems, particularly in the context of medicinal chemistry.

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activity as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are vital for nucleoside metabolism and are implicated in various diseases, including cancer and viral infections. The structural modifications in the piperazine and furan moieties can influence selectivity toward different ENT subtypes, potentially leading to therapeutic applications in oncology and virology.

Inhibition Studies

Research has demonstrated that this compound exhibits notable inhibitory effects on specific ENTs, suggesting its potential role as a therapeutic agent. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity towards particular ENTs, which may improve therapeutic efficacy against cancer cells.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-aminePiperazine and fluorophenyl groupsENT inhibitor
1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamideMorpholine instead of furanPotential ENT inhibitor
4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamideChlorine substitutionDifferent selectivity profile

Pharmacological Applications

The unique combination of the furan ring and the 2-fluorophenyl group in this compound may confer distinct biological properties compared to other analogues. This structural arrangement could enhance its selectivity towards specific nucleoside transporters, potentially leading to novel therapeutic applications not achievable by similar compounds.

Cytotoxicity Studies

In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain analogues showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

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